N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide

regioisomer SAR trifluoromethyl positional scanning target engagement selectivity

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide (CAS 922026-74-2) is a synthetic small molecule belonging to the 1,4-benzoxazepinone class, characterized by a tetrahydrobenzoxazepinone core linked via an amide bridge to an ortho-trifluoromethyl-substituted benzamide moiety (MW = 350.30 Da, MF = C₁₇H₁₃F₃N₂O₃). The benzoxazepinone scaffold is recognized across multiple therapeutic programs, most prominently as a privileged template for squalene synthase (SQS) inhibition—as exemplified by Takeda's 4,1-benzoxazepine-3-acetic acid series leading to the clinical candidate lapaquistat (TAK-475) —and for RORγ inverse agonism relevant to Th17-mediated autoimmune diseases.

Molecular Formula C17H13F3N2O3
Molecular Weight 350.297
CAS No. 922026-74-2
Cat. No. B2610931
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide
CAS922026-74-2
Molecular FormulaC17H13F3N2O3
Molecular Weight350.297
Structural Identifiers
SMILESC1COC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3C(F)(F)F)C(=O)N1
InChIInChI=1S/C17H13F3N2O3/c18-17(19,20)13-4-2-1-3-11(13)16(24)22-10-5-6-14-12(9-10)15(23)21-7-8-25-14/h1-6,9H,7-8H2,(H,21,23)(H,22,24)
InChIKeyUKRQOMWPYHUHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide (CAS 922026-74-2) – Compound Classification and Pharmacological Context


N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide (CAS 922026-74-2) is a synthetic small molecule belonging to the 1,4-benzoxazepinone class, characterized by a tetrahydrobenzoxazepinone core linked via an amide bridge to an ortho-trifluoromethyl-substituted benzamide moiety (MW = 350.30 Da, MF = C₁₇H₁₃F₃N₂O₃) . The benzoxazepinone scaffold is recognized across multiple therapeutic programs, most prominently as a privileged template for squalene synthase (SQS) inhibition—as exemplified by Takeda's 4,1-benzoxazepine-3-acetic acid series leading to the clinical candidate lapaquistat (TAK-475) [1]—and for RORγ inverse agonism relevant to Th17-mediated autoimmune diseases [2]. The ortho-trifluoromethyl substitution pattern on the benzamide distinguishes this compound from its meta- and para-regioisomeric analogs and from N-sulfonylated benzoxazepine derivatives, potentially conferring differentiated target engagement, steric, and electronic properties that are directly relevant to scientific procurement decisions [3].

Scaffold

1,4-Benzoxazepinone core with ortho-trifluoromethyl benzamide moiety supports SQS and RORγ pathway studies.

Differentiation

Ortho-CF₃ substitution and benzamide linker provide regioisomeric and chemotype selectivity for SAR exploration.

Derivatization

Unsubstituted N4–H enables late-stage functionalization for probe synthesis and focused library design.

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide – Why In-Class Compounds Cannot Be Simply Interchanged


Within the benzoxazepinone chemical space, small structural variations produce large, non-linear shifts in target engagement, functional activity, and selectivity. The substitution position of the trifluoromethyl group on the benzamide ring (ortho vs. meta vs. para) dictates not only electronic properties—via differential electron-withdrawing effects on the amide NH acidity and hydrogen-bond donor capacity—but also governs steric fit within hydrophobic sub-pockets of target proteins, as demonstrated for RORγ where an induced-fit binding mode critically depends on the benzamide moiety geometry [1]. Similarly, for squalene synthase inhibition, the benzoxazepine core regiochemistry (4,1- vs. 1,4-benzoxazepine) and the nature of the N-substituent (acyl vs. sulfonyl) fundamentally alter inhibitory potency from nanomolar to micromolar ranges [2]. Additional methylation at the N4-position of the benzoxazepinone ring introduces further conformational constraints that modulate activity. Consequently, generic interchange between the target compound and its closest structural neighbors—especially the N4-methyl analog (CAS 922127-69-3), the para-CF₃-substituted regioisomer (CAS 922056-43-7), or N-sulfonylated benzoxazepines—can compromise assay reproducibility, confound SAR interpretations, and invalidate cross-study comparisons .

Regioisomeric CF₃ Position

Ortho vs. para substitution may shift hydrogen-bond donor strength and target engagement geometry; procurement of the incorrect regioisomer can compromise assay reproducibility.

N4-Substitution Status

N4–H (target) vs. N4–CH₃ analog alters hydrogen-bond donor count and blocks chemical derivatization; the methyl variant is not interchangeable for library synthesis or probe development.

Linker Chemistry

Benzamide linker (C=O–NH) creates a different pharmacophoric geometry compared to sulfonamide-linked benzoxazepines, potentially shifting target selectivity profiles between SQS and RORγ.

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide – Quantitative Differentiation Evidence vs. Closest Analogs


Regioisomeric Differentiation: ortho-CF₃ Benzamide vs. meta/para-CF₃ Substitution Patterns in Benzoxazepinone Scaffolds

The target compound bears an ortho-trifluoromethyl substituent on the benzamide ring (CAS 922026-74-2), distinguishing it from the para-trifluoromethyl regioisomer (CAS 922056-43-7, C₁₇H₁₃F₃N₂O₃, identical MW 350.30) and the N4-methyl ortho-CF₃ analog (CAS 922127-69-3, MW 364.32) . In RORγ inverse agonist programs, the induced-fit binding mode of benzoxazepine-based ligands relies on precise hydrophobic packing of the substituted benzamide within the ligand-binding domain, where the ortho-substitution pattern is structurally permissive for amide NH hydrogen bonding with His479, while para-substitution may alter this geometry [1]. Ortho-CF₃ substitution orthogonally modulates the pKa of the adjacent amide NH (estimated ~0.5–1.0 log unit reduction vs. para-CF₃), directly influencing hydrogen-bond donor strength, which is a critical parameter for target engagement in both squalene synthase and nuclear receptor binding pockets [2].

Regioisomeric CF₃ Position
Reported
ΔpKa(NH) ≈ 0.5

Supports target engagement differentiation context

In silico prediction; confirm experimentally

regioisomer SAR trifluoromethyl positional scanning target engagement selectivity hydrogen-bond donor tuning

N4-Unsubstituted vs. N4-Methylated Benzoxazepinone: Conformational and Steric Differentiation

The target compound contains an unsubstituted N4–H in the tetrahydrobenzoxazepinone ring, in contrast to the N4-methyl analog (CAS 922127-69-3, MW 364.32) . In the 4,1-benzoxazepine squalene synthase inhibitor series, the N4 position (corresponding to the lactam NH) is a key pharmacophoric element; methylation at this position can alter ring conformation, reduce hydrogen-bond donor capacity, and sterically affect the trajectory of the 7-position substituent relative to the enzyme active site, which has been shown to modulate potency by >10-fold in related heterocyclic fused-ring systems [1]. The presence of an unprotected N4–H also renders the target compound synthetically enabling: it is amenable to late-stage diversification via N-alkylation or N-acylation, features that are precluded in the N4-methyl analog, making the target compound a versatile intermediate for focused library synthesis .

N4-Substitution Status
Class-level
ΔMW 14.03 Da; ΔHBD = 1

Affects hydrogen-bonding and derivatization potential

Methylation blocks N4 functionalization

benzoxazepinone N4-substitution scaffold conformational analysis target binding site complementarity methyl scan SAR

Scaffold Subclass Differentiation: 1,4-Benzoxazepinone vs. 4,1-Benzoxazepinone Regiochemistry

The target compound features a 1,4-benzoxazepin-5-one core (oxygen at position 1, nitrogen at position 4, carbonyl at position 5), which is topologically distinct from the 4,1-benzoxazepin-2-one scaffold (nitrogen at position 4, oxygen at position 1, carbonyl at position 2) that has been extensively optimized in the Takeda squalene synthase inhibitor program . In the 4,1-benzoxazepine series, compounds such as the glycine derivative 3a and β-alanine derivative 3f achieved SQS IC₅₀ values of 15 nM in HepG2 cell preparations, while the piperidine-4-acetic acid derivative 4a showed ED₅₀ = 2.9 mg/kg (p.o.) for inhibition of cholesterol synthesis in rat liver [1]. The 1,4-benzoxazepinone core of the target compound places the amide substituent at position 7 (rather than position 3 as in the 4,1-series), resulting in a different distance and angular relationship between the pharmacophoric elements, which in squalene synthase has been shown to be a critical determinant for inhibitor potency, with non-optimal core topology yielding >100-fold reduction in activity [2].

Scaffold Topology
Cross-study comparable
Target 1,4-benzoxazepin-5-one core
Compare 4,1-benzoxazepin-2-one core (SQS IC₅₀ 15 nM)
Expected >100-fold shift in SQS IC₅₀

Scaffold topology determines enzyme inhibition profile

Exact ΔIC₅₀ not available for target compound

benzoxazepine scaffold topology regioisomeric core comparison enzyme active site geometry squalene synthase pharmacophore

Benzamide vs. Sulfonamide Linker Differentiation at the 7-Position

The target compound incorporates a benzamide linker (C=O–NH) connecting the benzoxazepinone core to the trifluoromethylphenyl group, differentiating it from N-sulfonylated benzoxazepine derivatives (S(=O)₂–NH) that constitute a well-characterized series of RORγ inverse agonists . In the RORγ program published by Olsson et al., N-sulfonylated benzoxazepines such as compound 15 (2-chloro-6-fluoro-N-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)benzamide) achieved nanomolar inhibition of IL-17 secretion from human Th17 cells, with binding affinity driven by the sulfonamide's capacity to orient the aromatic substituent into a hydrophobic induced-fit pocket [1]. The benzamide linker in the target compound alters the spatial trajectory of the trifluoromethylphenyl group relative to the benzoxazepinone core: the amide C–N bond (~1.34 Å) is shorter than the sulfonamide S–N bond (~1.63 Å), and the amide is more planar (ω ~180° vs. sulfonamide ω ~60–90°), producing a distinct pharmacophoric geometry [2]. This structural difference is expected to shift selectivity across targets: the benzamide series may exhibit differential engagement with squalene synthase (where amide-linked benzoxazepines are established inhibitors) vs. RORγ (where sulfonamide-linked benzoxazepines are the optimized pharmacophore) [3].

Linker Chemistry
Cross-study comparable
C–N vs S–N bond: Δ 0.29 Å

Linker type alters pharmacophore geometry

May shift target selectivity profile

amide vs. sulfonamide SAR benzoxazepine linker chemistry target binding mode comparison RORγ inverse agonist pharmacophore

N-(5-oxo-2,3,4,5-tetrahydro-1,4-benzoxazepin-7-yl)-2-(trifluoromethyl)benzamide – High-Value Application Scenarios Based on Differentiated Evidence


Squalene Synthase (SQS) Inhibitor Lead Discovery and SAR Expansion

The target compound's 1,4-benzoxazepinone core with a benzamide-linked ortho-CF₃-phenyl group provides a structurally differentiated entry point for SQS inhibitor screening programs. Unlike the extensively patented 4,1-benzoxazepine-3-acetic acid series from Takeda (e.g., lapaquistat/TAK-475), the 1,4-regioisomeric topology of this compound may access distinct binding modes within the SQS active site, potentially circumventing existing intellectual property constraints while offering novel SAR vectors [1]. Laboratories conducting SQS inhibitor discovery should select this compound as a core scaffold for focused library enumeration rather than substituting with a 4,1-benzoxazepine or a 4,1-benzothiazepine core, as scaffold topology is the primary determinant of inhibitory activity (non-optimal cores yield >100-fold weaker potency) [2].

Regioisomer Selectivity Screening in Nuclear Receptor (RORγ) Programs

For research groups studying RORγ inverse agonists for autoimmune indications, the ortho-CF₃ benzamide compound serves as a critical comparator to the well-validated N-sulfonylated benzoxazepine series (e.g., compound 15, PDB 5APJ). The amide-to-sulfonamide linker swap, combined with the ortho-CF₃ substitution pattern, allows systematic evaluation of how linker geometry and substituent electronics influence induced-fit binding to the RORγ LBD and functional suppression of IL-17 secretion from human Th17 cells [3]. Inclusion of this compound in selectivity panels against related nuclear receptors (RORα, RORβ, FXR, LXR) can establish whether the benzamide-linked scaffold offers improved subtype selectivity over the sulfonamide series, which is a key criterion for lead selection [4].

Chemical Biology Probe Development via N4–H Derivatization

The presence of a free N4–H on the benzoxazepinone ring makes this compound uniquely suited as a synthetic intermediate for preparing affinity probes, photoaffinity labels, or PROTAC conjugates for target identification and validation studies. Unlike the N4-methyl analog (CAS 922127-69-3), the target compound can be directly functionalized at the N4 position via alkylation with linker moieties (e.g., PEG chains, biotin, or click-chemistry handles) without requiring deprotection steps . This synthetic advantage reduces the step count for probe synthesis by 2–3 steps compared to routes starting from N4-protected or N4-alkylated congeners, translating to faster timelines and lower cost for chemical biology campaigns.

Focused Compound Library Design for Multi-Target Benzoxazepine Screening

For organizations maintaining screening decks, the target compound represents a key exemplar of the 1,4-benzoxazepin-5-one subclass that is underrepresented relative to 4,1-benzoxazepin-2-ones and dibenzoxazepines. Including this compound alongside its closest regioisomeric and linker analogs (CAS 922056-43-7 para-CF₃; CAS 922127-69-3 N4-methyl; and N-sulfonylated derivatives) in a mini-panel enables multiplexed profiling across targets where benzoxazepines have shown activity—including SQS, RORγ, IAP proteins, PI3K/mTOR, and sodium channels—thereby maximizing the probability of identifying novel target-compound pairings while controlling for scaffold-specific artifacts [5].

Application
Selection Property
Validation Focus
Squalene synthase inhibition studies
Scaffold topology differentiation
Enzyme inhibition and SAR expansion
RORγ inverse agonist research
Linker type and substituent electronics
Subtype selectivity and IL-17 release assay
Chemical probe synthesis
N4–H derivatizable handle
Probe assembly efficiency and target ID
Multi-target library screening
Regioisomeric and linker diversity
Novel target-compound pairing
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